4-tert-butyl-N-(2-methylphenyl)benzamide
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Overview
Description
4-tert-butyl-N-(2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group attached to the benzene ring and a 2-methylphenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-methylphenyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylbenzoic acid with 2-methylaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Substitution: The benzamide can participate in substitution reactions, where functional groups on the benzene ring or the amide nitrogen can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzamides or other substituted derivatives.
Scientific Research Applications
4-tert-butyl-N-(2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(2-methyl-4-((2-methylphenyl)diazenyl)phenyl)benzamide: A structurally similar compound with an additional diazenyl group.
4-tert-butyl-N-(2-methoxyphenyl)benzamide: A compound with a methoxy group instead of a methyl group on the phenyl ring.
4-tert-butyl-N-[(2-methylphenyl)methyl]benzamide: A compound with a methyl group attached to the amide nitrogen.
Uniqueness
4-tert-butyl-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with molecular targets. Additionally, the 2-methylphenyl group contributes to the compound’s overall hydrophobicity and potential biological activity.
Biological Activity
4-tert-butyl-N-(2-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific findings.
Chemical Structure and Properties
This compound has a unique structure characterized by:
- Molecular Formula : C18H24N2O
- Molecular Weight : 284.40 g/mol
- Functional Groups : The compound contains a tert-butyl group, a benzamide moiety, and a 2-methylphenyl substituent, which contribute to its hydrophobicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, blocking catalytic functions. This mechanism is crucial in anticancer therapies where enzyme inhibition can halt tumor growth.
- Receptor Modulation : It may modulate cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis. This modulation is vital for therapeutic interventions in cancer and other diseases.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has been investigated for its efficacy against bacterial strains, with preliminary results suggesting significant inhibition of growth.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. For example, it showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .
- Mechanistic Insights : The mechanism involves inducing apoptosis in cancer cells through the modulation of apoptotic pathways and disruption of cellular signaling involved in proliferation .
Study 1: Anticancer Efficacy
A study published in PubMed Central highlighted the synthesis of derivatives related to this compound, showcasing enhanced antiproliferative activities compared to the parent compound. The derivatives were tested against multiple cancer cell lines, indicating that structural modifications can significantly influence biological activity .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound. It demonstrated effectiveness against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-tert-butyl-N-(4-phenyldiazenyl)benzamide | Similar diazenyl and benzamide structures | Focused on different phenolic substitutions |
N-(4-piperidin-3-ylphenyl)-benzamide | Contains a nitrogen heterocycle | Investigated for neuroactive properties |
6-tert-butyl-3-chloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide | Additional chloro substituent enhances reactivity | Explored for enhanced biological activity |
This table illustrates how variations in substituents can affect the biological activity and chemical reactivity of related compounds.
Properties
IUPAC Name |
4-tert-butyl-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-13-7-5-6-8-16(13)19-17(20)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIUNPLBSFIXDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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